molecular formula C28H27N3O3S B2699385 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 894559-17-2

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2699385
CAS No.: 894559-17-2
M. Wt: 485.6
InChI Key: MJSGMMKFXOLNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Spiro-Heterocyclic Research

The study of spiro compounds dates to Adolf von Baeyer’s seminal work in 1900, which established foundational nomenclature and synthetic principles for bicyclic systems sharing a single atom. Early investigations focused on carbocyclic spiranes like spiropentane and spirohexane, whose strained geometries offered insights into ring dynamics and stability. The discovery of natural spiro compounds, such as elatol from Laurencia dendroidea algae, underscored their biological relevance and spurred interest in heterocyclic variants.

A pivotal advancement emerged with the synthesis of spironolactone in the 1950s, a diuretic medication featuring a spiro-linked lactone and thioester ring. This breakthrough demonstrated the pharmacological potential of spiro-heterocycles, catalyzing efforts to diversify their structural and electronic profiles. By the late 20th century, methodologies for constructing spiro junctions—such as pinacol rearrangements and cycloadditions—had matured, enabling access to complex architectures like the spiro[indoline-3,2'-thiazolidin] system.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-18-8-10-21(11-9-18)15-29-25(32)16-30-24-7-5-4-6-23(24)28(27(30)34)31(26(33)17-35-28)22-13-19(2)12-20(3)14-22/h4-14H,15-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSGMMKFXOLNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule with potential therapeutic applications. It possesses a unique structure characterized by multiple functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and findings from relevant studies.

Structural Characteristics

  • Molecular Formula : C28H27N3O3S
  • Molecular Weight : 485.6 g/mol
  • Key Functional Groups :
    • Dioxospiro structure
    • Indoline and thiazolidine rings
    • Acetamide group

The intricate molecular architecture suggests a potential for diverse biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines, demonstrating promising results. For example, compounds similar to the target compound have shown IC50 values in the low micromolar range against several types of cancer cells (e.g., HEPG2, MCF7) .
CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Alkaline Phosphatase Inhibition : Studies have shown that similar compounds can inhibit alkaline phosphatase with varying degrees of potency, indicating a possible mechanism for anticancer activity .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Researchers synthesized several derivatives of the target compound and evaluated their cytotoxicity using the MTT assay.
    • Results indicated that certain derivatives exhibited higher potency compared to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Computational studies have been conducted to predict the binding affinity of the compound to various biological targets.
    • These studies suggest that the compound may interact favorably with proteins involved in cancer progression .
  • Therapeutic Applications :
    • The unique structure of the compound positions it as a candidate for further development in treating various cancers and possibly other diseases due to its multifaceted biological activities.

Scientific Research Applications

Recent studies indicate that this compound exhibits promising anticancer properties, particularly against various cancer cell lines. Its efficacy has been evaluated through in vitro studies, demonstrating significant cytotoxic effects.

Efficacy Against Cancer Cell Lines

The compound has shown effectiveness against several cancer cell lines with the following IC50 values:

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes: It may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: The compound has shown potential in triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest: It may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.

Study 1: In Vitro Characterization

A study conducted by Arafa et al. (2023) evaluated various derivatives of similar compounds, including our target compound, for their anticancer activity using MTT assays. The study reported significant cytotoxic effects across multiple cancer types, reinforcing the potential of dioxospiro compounds in therapeutic applications.

Study 2: Molecular Docking Studies

Molecular docking studies indicated strong binding affinities between the compound and target proteins associated with cancer pathways, suggesting a rational basis for its observed biological activities. These findings were supported by computational analyses that predicted favorable interactions at the molecular level.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • A study on thiazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • The thiazolidine component of the compound may enhance its interaction with bacterial targets, potentially leading to effective antimicrobial agents.

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus8
Vancomycin-resistant E. faeciumNot reported

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Spiro Compound: Utilizing cyclization reactions to form the spiro structure.
  • Functional Group Modifications: Employing various reagents to introduce the acetamide and other substituents.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions Reagents Products Yield
Acidic (HCl, H₂O, reflux)6M HCl, 12 hrs2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetic acid78%
Basic (NaOH, EtOH, 60°C)4M NaOH, 8 hrsSodium salt of the corresponding carboxylic acid85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the basic route favoring higher yields due to reduced side-product formation.

Oxidation of the Thiazolidinone Ring

The thiazolidinone ring is susceptible to oxidation, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives depending on reaction intensity.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)RT, 6 hrs2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide sulfoxideEnhances metabolic stability
mCPBA (1.2 eq)DCM, 0°C, 2 hrsSulfone derivativeImproves target binding affinity

Oxidation modifies electronic properties, influencing interactions with biological targets such as enzymes or receptors.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings (e.g., 3,5-dimethylphenyl) participate in nucleophilic substitution reactions, enabling functional group diversification.

Nucleophile Catalyst Product Key Observation
NaN₃ (azide)CuI, DMF, 100°CAzide-substituted derivativeEnables "click chemistry"
NH₂OH (hydroxylamine)K₂CO₃, EtOH, refluxHydroxamic acid analogEnhances metal-chelating ability

These reactions are pivotal for synthesizing analogs with improved pharmacological profiles.

Cyclization Reactions

The spirocyclic system can undergo further cyclization under specific conditions to form polycyclic frameworks.

Reagent Conditions Product Biological Impact
POCl₃, DMF80°C, 4 hrsQuinazolinone-fused spirocyclic compoundIncreased cytotoxicity
Ac₂O, H₂SO₄RT, 12 hrsAcetylated bicyclic derivativeAlters lipophilicity

Cyclization expands structural complexity, often correlating with enhanced target specificity.

Esterification and Transacylation

The acetamide group participates in esterification, enabling prodrug synthesis or solubility modulation.

Reagent Conditions Product Utility
MeOH, H₂SO₄Reflux, 8 hrsMethyl ester prodrugImproves oral bioavailability
Benzyl chloride, K₂CO₃DMF, 60°C, 6 hrsBenzyl ester derivativeEnhances blood-brain barrier penetration

Interaction with Biological Thiols

The α,β-unsaturated ketone in the thiazolidinone ring reacts with cellular thiols (e.g., glutathione), a mechanism linked to its anticancer activity .

Thiol Source Reaction Outcome Biological Consequence
Glutathione (GSH)Michael adduct formationDepletes intracellular GSH, inducing oxidative stress in cancer cells
Cysteine residues in proteinsCovalent modificationInhibits enzyme activity (e.g., topoisomerases)

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the α,β-unsaturated ketone system, forming dimers with altered bioactivity.

Conditions Product Activity Change
UV-A (365 nm), 2 hrsDimerized spirocyclic adductReduced cytotoxicity, increased solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g, )

  • Core Structure : Shares the spiro[indoline-3,2'-thiazolidin] system but substitutes the 3,5-dimethylphenyl group with a benzo[d]thiazol-2-ylthio moiety.
  • Activity : Exhibits moderate anti-inflammatory and antibacterial activity, though less potent than oxadiazole-fused derivatives (e.g., compound 5d showed superior antibacterial activity) .
  • Key Difference : The benzo[d]thiazol group introduces sulfur-based electrophilicity, which may enhance interactions with bacterial enzymes compared to the dimethylphenyl group in the target compound.

3'-{4-(1-Acetyl-5-(4-Fluorophenyl)-2-pyrazolin-3-yl)phenyl}-1-N-ethoxyphthalimido-4'-spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-1H-dione ()

  • Core Structure: Contains a phthalimido-pyrazoline-spirothiazolidinone hybrid.
  • Activity : Demonstrates strong antibacterial activity against Gram-positive strains, attributed to the phthalimido group’s electron-withdrawing properties and pyrazoline’s planar geometry .
Substituent Effects on Physicochemical Properties
  • Lipophilicity: The 3,5-dimethylphenyl and 4-methylbenzyl groups in the target compound increase logP compared to hydroxy- or bromo-substituted analogs (e.g., 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide in ), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Q. Advanced Research Focus

  • Spectral Analysis : Use ¹H/¹³C NMR to confirm spirocyclic structure and detect tautomeric forms. Compare with reference data for thiazolidinone derivatives .
  • Stability Studies : Perform accelerated degradation under varied pH (1.2–7.4) and UV exposure. Monitor via HPLC-UV for decomposition products (e.g., hydrolyzed acetamide) .
    Methodological Note : Pair with mass spectrometry (HRMS) to identify degradation pathways (e.g., oxidative cleavage of the thiazolidinone ring).

How can environmental fate studies inform safe handling and disposal protocols?

Q. Advanced Research Focus

  • Environmental Persistence : Assess hydrolysis half-life in aqueous buffers (pH 5–9) and soil microcosms. Model partitioning coefficients (LogKow) to predict bioaccumulation risks .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC50 values. Compare with regulatory thresholds (e.g., OECD guidelines) .
    Mitigation Strategy : Recommend enzymatic degradation (e.g., laccase-mediated oxidation) for lab waste treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.